molecular formula C16H20N2O2 B5983400 5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-3-carboxamide

5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B5983400
M. Wt: 272.34 g/mol
InChI Key: MVNNCCWMKCQAFY-UHFFFAOYSA-N
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Description

5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound belonging to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the oxazole derivative with an appropriate amine under suitable conditions.

    Substitution with the Propyl-Substituted Phenyl Group: The final step involves the substitution of the oxazole derivative with a propyl-substituted phenyl group, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the oxazole ring or electrophilic substitution at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions may include halogens, alkylating agents, and various nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Amines, reduced oxazole derivatives.

    Substitution: Various substituted oxazole and phenyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound could be explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-[1-(4-propylphenyl)ethyl]-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of an oxazole ring.

    5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2,4-oxadiazole-3-carboxamide: Similar structure but with an oxadiazole ring instead of an oxazole ring.

    5-methyl-N-[1-(4-propylphenyl)ethyl]-1,3,4-thiadiazole-2-carboxamide: Similar structure but with a thiadiazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-5-13-6-8-14(9-7-13)12(3)17-16(19)15-10-11(2)20-18-15/h6-10,12H,4-5H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNNCCWMKCQAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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